N-(5-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a cyclopropylmethoxy group and a hydroxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the oxidative coupling of thiols and amines, which can be catalyzed by copper under mild conditions . This method is efficient and environmentally friendly, as it does not require additional pre-functionalization steps.
Industrial Production Methods
In industrial settings, the production of sulfonamides often involves the use of sulfonyl chlorides and amines in the presence of a base such as pyridine to absorb the generated hydrochloric acid . This method is scalable and can produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinamides, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(5-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Sulfonamides are known for their use in pharmaceuticals, and this compound is investigated for its potential therapeutic effects.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. For example, they can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria . This inhibition disrupts the production of folate, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A widely used antibiotic that also contains a sulfonamide group.
Sulfanilamide: One of the first sulfonamide antibiotics discovered.
Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs.
Uniqueness
N-(5-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide is unique due to its specific structural features, such as the cyclopropylmethoxy group and the hydroxyphenyl group. These features may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H15NO4S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[5-(cyclopropylmethoxy)-2-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C11H15NO4S/c1-17(14,15)12-10-6-9(4-5-11(10)13)16-7-8-2-3-8/h4-6,8,12-13H,2-3,7H2,1H3 |
InChI Key |
PCFWYISNNMGFEA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)OCC2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.